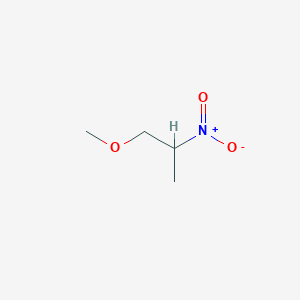
3,6-dichloro-4-thiophen-2-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-4-thiophen-2-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a thiophene ring at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-thiophen-2-ylpyridazine typically involves the reaction of 3,6-dichloropyridazine with thiophene derivatives under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent to facilitate the chlorination process . The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-dichloro-4-thiophen-2-ylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation of the thiophene ring yields sulfoxides or sulfones.
Reduction Products: Reduction of the thiophene ring leads to thiol derivatives.
Applications De Recherche Scientifique
3,6-dichloro-4-thiophen-2-ylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Agricultural Chemistry: It is employed as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-4-thiophen-2-ylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: Lacks the thiophene ring and has different chemical properties and applications.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of a thiophene ring, leading to variations in reactivity and applications.
Uniqueness
3,6-dichloro-4-thiophen-2-ylpyridazine is unique due to the presence of both chlorine and thiophene substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H4Cl2N2S |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
3,6-dichloro-4-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H |
Clé InChI |
ZJMUMFQTMSYALO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=NN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















